molecular formula C19H25N5O5 B2547385 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333755-50-3

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2547385
CAS No.: 333755-50-3
M. Wt: 403.439
InChI Key: CNQMAQLZESOZPO-UHFFFAOYSA-N
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Description

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound with significant chemical complexity and intriguing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors:

  • Step 1: : Synthesis of the purine core

  • Step 2: : Introduction of the dimethyl and ethylamino groups

  • Step 3: : Attachment of the hydroxy and methoxyphenoxy groups via selective alkylation

Each step requires specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity.

Industrial Production Methods

Industrial production might streamline this multi-step synthesis through advanced techniques such as:

  • Flow chemistry: : Continuous flow reactors can enhance reaction efficiency.

  • Catalysis: : Using specific catalysts to speed up reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Introduction of oxygen atoms, which might alter the pharmacological profile.

  • Reduction: : Removal of oxygen atoms, potentially affecting solubility and bioavailability.

  • Substitution: : Substitution reactions can modify functional groups, leading to analogs with varied properties.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

  • Reducing agents: : Including hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Nucleophiles: : For substitution reactions, common nucleophiles could be halides or amines.

Major Products

Reactions with the compound can yield:

  • Hydroxy derivatives: : Potentially increasing water solubility.

  • Methoxy derivatives: : Modifying hydrophobicity and metabolic stability.

Scientific Research Applications

Chemistry

  • Drug development: : Its complex structure makes it a candidate for lead compound discovery.

  • Catalysis: : Possible use as a catalyst in organic synthesis.

Biology

  • Molecular probes: : Utilized in imaging studies to understand cellular processes.

Medicine

  • Pharmacology: : Potential as a therapeutic agent for various conditions.

Industry

  • Material science: : As a precursor for advanced materials with specific properties.

Mechanism of Action

The compound interacts with molecular targets through:

  • Binding to receptors: : Which could modulate signaling pathways.

  • Enzyme inhibition: : Inhibiting specific enzymes involved in disease pathways.

  • Protein interaction: : Modulating protein-protein interactions crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Caffeine: : 1,3,7-trimethylxanthine, a stimulant with a simpler structure.

  • Theophylline: : Similar xanthine derivative with bronchodilator properties.

Uniqueness

What sets 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, offering a distinct pharmacological profile and chemical reactivity.

This compound, with its multifaceted characteristics, represents a valuable addition to the toolkit of chemists, biologists, and pharmacologists.

Properties

IUPAC Name

8-(ethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5/c1-5-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)10-12(25)11-29-14-8-6-13(28-4)7-9-14/h6-9,12,25H,5,10-11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQMAQLZESOZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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